REACTION_CXSMILES
|
Br[C:2]1[C:3]([F:9])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.C([O-])([O-])=O.[Na+].[Na+].CC1(C)C(C)(C)OB([C:24]2[CH2:25][CH2:26][O:27][CH2:28][CH:29]=2)O1>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[O:27]1[CH2:26][CH:25]=[C:24]([C:2]2[C:3]([F:9])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=2)[CH2:29][CH2:28]1 |f:1.2.3,7.8.9.10|
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)F)F
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1CCOCC1)C
|
Name
|
|
Quantity
|
761 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at refluxing overnight under N2 atmosphere
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
were consumed
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to get a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(=CC1)C=1C(=NC=C(C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |